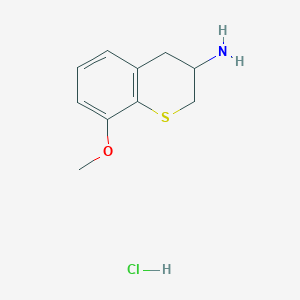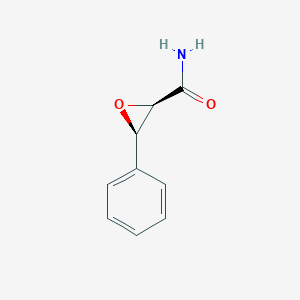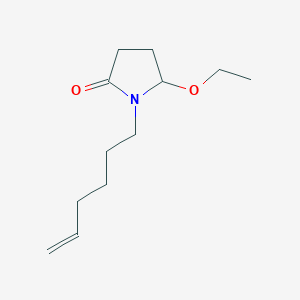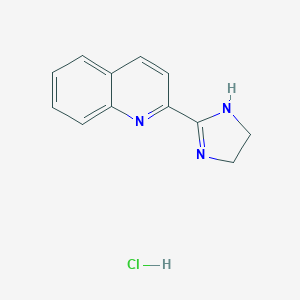
8-Methoxythiochroman-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxythiochroman-3-amine hydrochloride is a heterocyclic compound with the molecular formula C₁₀H₁₄ClNOS. It is a derivative of thiochroman, characterized by the presence of a methoxy group at the 8th position and an amine group at the 3rd position, forming a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxythiochroman-3-amine hydrochloride typically involves the following steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde, under acidic conditions.
Introduction of Methoxy Group: The methoxy group is introduced at the 8th position via a nucleophilic substitution reaction using a methoxy-containing reagent.
Amination at the 3rd Position: The amine group is introduced at the 3rd position through a reductive amination reaction, where an appropriate amine is reacted with the thiochroman core in the presence of a reducing agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation and minimize side reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxythiochroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8th or 3rd positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxy-containing reagents, amines.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thioether and Amine Derivatives: Formed through reduction.
Substituted Thiochromans: Formed through nucleophilic substitution.
Scientific Research Applications
8-Methoxythiochroman-3-amine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Methoxythiochroman-3-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiochroman-3-amine Derivatives: Compounds with similar core structures but different substituents.
Methoxythiochroman Derivatives: Compounds with methoxy groups at different positions.
Uniqueness of 8-Methoxythiochroman-3-amine Hydrochloride:
Specific Substitution Pattern: The presence of both methoxy and amine groups at specific positions confers unique chemical and biological properties.
Potential Biological Activity: Exhibits promising activity in various biological assays, distinguishing it from other thiochroman derivatives
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZANJSHVQKNQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591437 |
Source


|
| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178553-33-8 |
Source


|
| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)




![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)


